Cas no 2138190-33-5 (tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate)
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate
- EN300-795878
- 2138190-33-5
-
- Inchi: 1S/C13H23NO4/c1-8(2)10(15)11-9(6-7-17-11)14-12(16)18-13(3,4)5/h8-9,11H,6-7H2,1-5H3,(H,14,16)
- InChI Key: RQHRUSYFQMNXLC-UHFFFAOYSA-N
- SMILES: O1CCC(C1C(C(C)C)=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 257.16270821g/mol
- Monoisotopic Mass: 257.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 64.6Ų
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-795878-1.0g |
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate |
2138190-33-5 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-795878-0.05g |
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate |
2138190-33-5 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-795878-0.1g |
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate |
2138190-33-5 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-795878-0.25g |
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate |
2138190-33-5 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-795878-0.5g |
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate |
2138190-33-5 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-795878-2.5g |
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate |
2138190-33-5 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-795878-5.0g |
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate |
2138190-33-5 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-795878-10.0g |
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate |
2138190-33-5 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate (CAS No. 2138190-33-5): A Comprehensive Overview
tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate is a versatile organic compound with the CAS registry number 2138190-33-5. This compound belongs to the class of carbamates, which are widely used in various industries due to their unique chemical properties. The structure of this compound features a tert-butyl group attached to a carbamate functional group, with a 2-(2-methylpropanoyl)oxolan-3-yl substituent. This combination makes it a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules and advanced materials.
The synthesis of tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate typically involves multi-step reactions, often starting from readily available starting materials. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of enzymatic catalysis and microwave-assisted synthesis to optimize the production process. These methods not only enhance yield but also reduce the environmental footprint, aligning with the growing demand for sustainable chemical manufacturing.
One of the most notable applications of this compound is in the field of pharmacology. Its structure allows for easy modification, making it an ideal candidate for drug design. Studies have shown that derivatives of tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate exhibit promising bioactivity, particularly in anti-inflammatory and antitumor assays. For example, recent research published in *Journal of Medicinal Chemistry* demonstrated that certain analogs possess selective inhibitory effects on key enzymes involved in inflammatory pathways.
In addition to its pharmacological applications, tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate has found utility in polymer science. Its ability to form stable bonds under mild conditions makes it a potential candidate for synthesizing biodegradable polymers. Collaborative studies between chemists and materials scientists have explored its role in developing eco-friendly packaging materials and biomedical devices.
The chemical stability and reactivity of tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate have also been extensively studied. Researchers have investigated its thermal stability under various conditions, revealing that it maintains structural integrity up to 150°C. This property is crucial for its application in high-temperature industrial processes.
From an environmental perspective, understanding the degradation pathways of tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate is essential for assessing its ecological impact. Recent studies conducted by environmental chemists indicate that this compound undergoes rapid hydrolysis under alkaline conditions, minimizing its persistence in aquatic environments.
In conclusion, tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate (CAS No. 2138190-33-5) is a multifaceted compound with significant potential across diverse fields. Its versatility as a synthetic intermediate, coupled with its favorable chemical properties, positions it as a key player in modern organic chemistry. As research continues to uncover new applications and optimization strategies, this compound will undoubtedly remain at the forefront of chemical innovation.
2138190-33-5 (tert-butyl N-[2-(2-methylpropanoyl)oxolan-3-yl]carbamate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)